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molecular formula C6H5FINO2S B8556128 2-Fluoro-6-iodobenzenesulfonamide

2-Fluoro-6-iodobenzenesulfonamide

Cat. No. B8556128
M. Wt: 301.08 g/mol
InChI Key: IIFLVEJGCDJJTJ-UHFFFAOYSA-N
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Patent
US07855166B2

Procedure details

30.00 g (99.64 mmol) of 2-fluoro-6-iodobenzenesulfonamide, obtained from the reaction of N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide with trifluoroacetic acid in analogy to example A3, are introduced together with 15.15 g (109.61 mmol) of potassium carbonate in 250 ml of dimethylformamide. At room temperature 7.68 g (109.61 mmol) of sodium thiomethoxide are added in portions, after which the mixture is stirred at room temperature for 12 h. It is poured into 150 ml of ice-water, adjusted to a pH of 4-5 using 2 N hydrochloric acid, and extracted with ethyl acetate. The organic phase is dried and evaporated. Preparative HPLC (reversed phase, 0.05% trifluoroacetic acid in water/acetonitrile, gradient: in 30 min, 25% to 100% acetonitrile) gives 7.40 g (23% of theory) of 2-iodo-6-(methylthio)benzenesulfonamide.
Name
N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[C:14]([I:15])=[CH:13][CH:12]=[CH:11][C:10]=1[F:16])(=[O:8])=[O:7])(C)(C)C.FC(F)(F)C(O)=O>>[F:16][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([I:15])[C:9]=1[S:6]([NH2:5])(=[O:7])=[O:8]

Inputs

Step One
Name
N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=C(C=CC=C1I)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)I)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 99.64 mmol
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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